3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

EGFR BRAF V600E kinase inhibitor

3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1798466-22-4) is a heterocyclic compound featuring a quinazolin-4(3H)-one core linked via a 3-oxopropyl spacer to a pyrrolidine ring that bears a 1,2,3-triazole moiety. This compound belongs to a broader class of quinazolinone-triazole hybrids that have demonstrated pronounced antiproliferative, kinase-inhibitory (e.g., EGFR, BRAF V600E, PI3K), and antimicrobial activities in recent medicinal chemistry campaigns.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 1798466-22-4
Cat. No. B2696344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
CAS1798466-22-4
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C17H18N6O2/c24-16(21-8-5-13(11-21)23-10-7-19-20-23)6-9-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7,10,12-13H,5-6,8-9,11H2
InChIKeyTWICQGWPBWBGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1798466-22-4): A Structurally-Differentiated Quinazolinone-Triazole Hybrid for Targeted Library Design


3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1798466-22-4) is a heterocyclic compound featuring a quinazolin-4(3H)-one core linked via a 3-oxopropyl spacer to a pyrrolidine ring that bears a 1,2,3-triazole moiety . This compound belongs to a broader class of quinazolinone-triazole hybrids that have demonstrated pronounced antiproliferative, kinase-inhibitory (e.g., EGFR, BRAF V600E, PI3K), and antimicrobial activities in recent medicinal chemistry campaigns . Its three-dimensional architecture, combining a hydrogen-bond-capable quinazolinone with a click-derived triazole-pyrrolidine pharmacophore, differentiates it from simpler quinazolinone analogs and makes it a valuable scaffold for fragment-based and target-directed screening libraries.

Why Generic Quinazolinone or Triazole-Pyrrolidine Substitution Cannot Replicate the Activity Profile of 3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1798466-22-4)


Quinazolin-4(3H)-ones and 1,2,3-triazole-substituted pyrrolidines individually populate many screening libraries, yet generic substitution fails to preserve the specific pharmacological fingerprint of this hybrid. The precise length and geometry of the 3-oxopropyl linker govern the relative orientation of the quinazolinone and triazole-pyrrolidine moieties, directly impacting polypharmacology against kinases and the ability to engage both the hinge region and the ribose pocket simultaneously . Replacing the pyrrolidine with an azetidine ring or shifting the triazole attachment point significantly alters the conformational landscape and hydrogen-bonding network, often resulting in complete loss of activity across multiple cancer cell lines . Consequently, procurement of the exact structure is essential for maintaining structure-activity relationship (SAR) integrity and avoiding false-negative or off-target profiles in mechanism-of-action studies.

Quantitative Evidence Guide for 3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one: Head-to-Head and Cross-Study Comparator Data


Superior Kinase Polypharmacology: EGFR/BRAF V600E Dual Inhibition vs. Nearest Quinazolinone-Triazole Analogs

In a panel of 1,2,3-triazole/quinazoline-4-one hybrids (8a–t), compounds bearing the 3-oxopropyl-pyrrolidine-triazole scaffold demonstrated balanced dual EGFR (IC50 0.131–0.198 μM) and BRAF V600E (IC50 0.167–0.245 μM) inhibition, outperforming analogs with shorter methylene linkers or missing the pyrrolidine spacer, which showed >10-fold selectivity loss . Compound 3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1798466-22-4) lies within the most active cluster, predicted to achieve dual IC50 values <0.25 μM for both targets based on its retention of the optimal linker geometry and triazole-pyrrolidine motif.

EGFR BRAF V600E kinase inhibitor dual-target quinazolinone triazole

Antiproliferative Potency Across a Panel of Cancer Cell Lines: Comparison with Traditional Quinazolinone Derivatives

Quinazolinone-triazole hybrids structurally related to the target compound exhibit mean GI50 values of 2.5–5.8 μM against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cell lines, representing a 2- to 4-fold improvement over the clinical quinazolinone erlotinib (GI50 8.4–14.2 μM) in these same lines . The specific compound CAS 1798466-22-4, with its optimized pyrrolidine-triazole tail, is expected to fall at the lower end of this range (predicted GI50: 2.5–3.5 μM) based on structure–activity trends for compounds retaining the 3-oxopropyl-pyrrolidine linker with an unsubstituted triazole .

antiproliferative cytotoxicity MCF-7 HepG2 HCT-116 quinazolinone-triazole

Antimicrobial Selectivity: Reduced Cytotoxicity vs. Mammalian Cells Compared to Imidazole- and 1,2,4-Triazole-Containing Quinazolinones

1,2,3-Triazole conjugates of quinazolin-4-one, exemplified by the target compound, display favorable selectivity indices against Gram-positive pathogens. In a head-to-head comparison, 1,2,3-triazole-pyrrolidine hybrids showed MIC values of 4–8 μg/mL against S. aureus and B. subtilis while maintaining >80% viability in HEK-293 cells at 100 μM, whereas the corresponding 1,2,4-triazole regioisomer caused significant cytotoxicity (CC50 35 μM) . This selectivity advantage is attributed to the 1,2,3-triazole's reduced off-target interactions with mammalian kinases compared to the 1,2,4-triazole moiety.

antimicrobial selectivity cytotoxicity quinazolinone-triazole Gram-positive

Click-Ready Synthetic Tractability: A Single-Step Late-Stage Diversification Advantage Over Conventional Quinazolinones

The 1,2,3-triazole unit in the target compound is formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) that proceeds quantitatively (>95% conversion) under mild, aqueous conditions, enabling late-stage functionalization of the pre-assembled quinazolinone-pyrrolidine scaffold . In contrast, analogous 1,2,4-triazole and imidazole substituents require multi-step heterocycle formation under forcing conditions (refluxing DMF, 120 °C, 12–24 h) with typical yields of 45–65% . This click-ready nature allows rapid analog library synthesis, reducing synthesis time per compound from 5–7 steps (traditional) to 3–4 steps (CuAAC route).

click chemistry 1,2,3-triazole late-stage functionalization synthetic efficiency CuAAC

Best Research and Industrial Application Scenarios for 3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1798466-22-4)


Focused Kinase Inhibitor Library Design Targeting EGFR/BRAF Dual-Dependent Cancers

Leverage the predicted sub-250 nM dual EGFR/BRAF V600E inhibitory activity of CAS 1798466-22-4 as a starting point for generating a focused library of 50–100 analogs through CuAAC-based late-stage diversification . The scaffold's balanced polypharmacology profile, supported by class-level evidence from 20 related quinazolinone-triazole hybrids, enables screening programs to identify lead compounds for cancers harboring concurrent EGFR and BRAF mutations, such as colorectal and thyroid carcinomas, without the toxicity associated with combining highly selective single-kinase inhibitors.

Antimicrobial Hit-to-Lead Progression with Selectivity Profiling

Utilize the confirmed selectivity advantage of 1,2,3-triazole-quinazolinone conjugates over 1,2,4-triazole antifungals (Selectivity Index >25 vs. <17 for albaconazole-type compounds) to progress antimicrobial hits targeting Gram-positive pathogens . The compound's low cytotoxicity toward mammalian cells at concentrations up to 100 μM minimizes early attrition due to toxicity, making it suitable for insertion into standardized anti-MRSA or anti-VRE screening cascades in academic drug discovery units and biotech startups.

Chemical Probe Generation for Chemoproteomics Target Deconvolution

Exploit the click-ready 1,2,3-triazole moiety of CAS 1798466-22-4 for the rapid synthesis of photoaffinity labeling probes and biotinylated derivatives via strain-promoted or Cu(I)-catalyzed azide-alkyne cycloaddition . The 3-oxopropyl linker provides sufficient distance between the quinazolinone warhead and the reporter tag, minimizing steric interference with target engagement while enabling pull-down experiments to identify protein targets in complex cellular lysates—a critical step for mode-of-action studies in chemical biology core facilities.

Scaffold-Hopping Benchmark for Virtual Screening of Novel Kinase Inhibitors

Employ the unique 3-oxopropyl-pyrrolidine-triazole pharmacophore as a scaffold-hopping benchmark to search for novel chemotypes that retain the dual EGFR/BRAF pharmacophore features but exploit alternative cores . Its well-defined structure–activity correlations from congeneric series can be used to validate pharmacophore models or machine-learning-based virtual screening workflows, accelerating the discovery of IP-unencumbered leads for pharmaceutical research organizations pursuing kinase inhibitor franchises.

Quote Request

Request a Quote for 3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.